4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole
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Overview
Description
4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a heterocyclic compound that contains both chlorine and iodine substituents on a pyrazole ring, with a trifluoroethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution using a suitable trifluoroethylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering the oxidation state of the halogen substituents.
Coupling Reactions: The iodine substituent can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole.
Scientific Research Applications
4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used in the study of biological pathways and mechanisms due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-iodo-1H-pyrazole: Lacks the trifluoroethyl group, which may affect its chemical properties and biological activity.
4-chloro-3-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Similar structure but with bromine instead of iodine, which may influence its reactivity and applications.
4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring, leading to different chemical and biological properties.
Uniqueness
The presence of both chlorine and iodine substituents, along with the trifluoroethyl group, makes 4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole unique
Properties
Molecular Formula |
C5H3ClF3IN2 |
---|---|
Molecular Weight |
310.44 g/mol |
IUPAC Name |
4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)pyrazole |
InChI |
InChI=1S/C5H3ClF3IN2/c6-3-1-12(11-4(3)10)2-5(7,8)9/h1H,2H2 |
InChI Key |
UTFGWPKPKFAEKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)I)Cl |
Origin of Product |
United States |
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